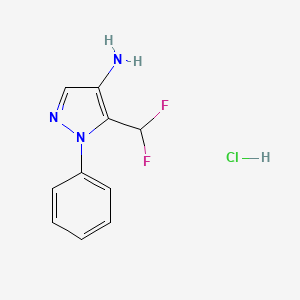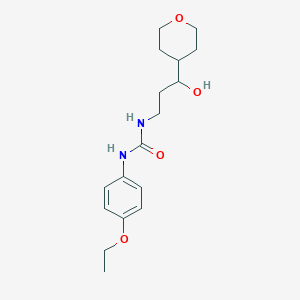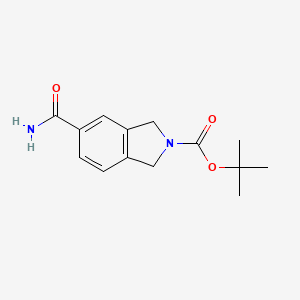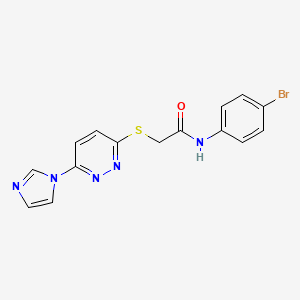
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in various research applications.
Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Compounds related to 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide have shown promising antimicrobial activity. A study synthesized various derivatives, including aminothiazole, amino-oxazole, and benzo[d]imidazol-2-yl)thio derivatives, which displayed good antimicrobial activity against several strains (Fahim & Ismael, 2019).
Synthesis and Evaluation of Antimicrobial Agents : Another study focused on synthesizing derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, finding significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antitumor Activity
- Synthesis and Antitumor Activity Evaluation : Research involving the synthesis of N -(8-(3-ureidophenyl)imidazo[1,2- a ]pyridin-6-yl)acetamide derivatives has revealed excellent anticancer activity against certain cell lines, highlighting the potential of imidazo[1,2- a ]pyridine derivatives in antitumor properties (Chena et al., 2022).
Chemical Synthesis and Characterization
Ring Closure and Biological Activity Compounds Synthesis : Studies have explored the synthesis of compounds involving imidazolylphenyl and phenylpropenone derivatives, leading to biologically active compounds like pyridazinone and α-pyrone. These synthesized compounds have potential applications in various biological activities (Coudert et al., 1993; 1994).
Synthesis and Crystal Structure Analysis : Research on the synthesis of derivatives of imidazo[1,2-a]pyridine and their crystal structures has provided insights into the molecular and vibrational properties of these compounds, contributing to a better understanding of their chemical behavior (Chen et al., 2021).
Preparation and Antimicrobial Studies of Novel Fused Heterocyclic Compounds : A study on the preparation of imidazole derivatives, including Schiff bases and pyrrolidine-carboxylic acid derivatives, demonstrated their significant antimicrobial activity, showcasing the versatility of these compounds in pharmaceutical applications (Khairwar, Mishra, & Singh, 2021).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-1-3-12(4-2-11)18-14(22)9-23-15-6-5-13(19-20-15)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKUEATXCSMWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


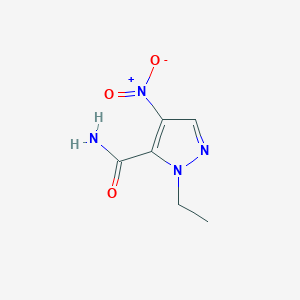
![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)
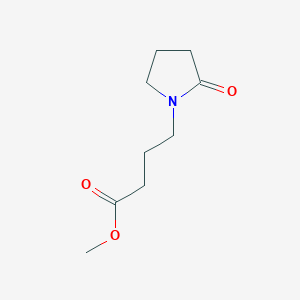

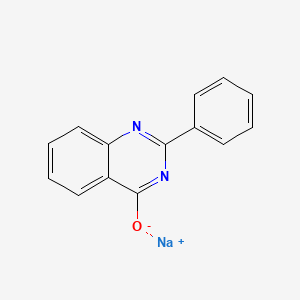
![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2811531.png)

